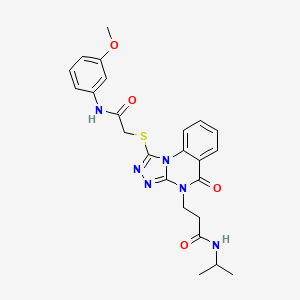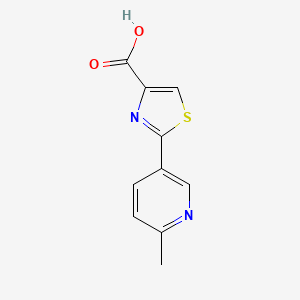![molecular formula C15H10F2N2O2 B2450265 1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate CAS No. 1351586-56-5](/img/structure/B2450265.png)
1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of imidazole derivatives has been studied using various techniques. For instance, the use of solid-state NMR has been applied for testing the quality of the obtained samples .Chemical Reactions Analysis
Imidazole derivatives have been tested for their in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .Applications De Recherche Scientifique
Antioxidant and Protective Roles
- Studies have shown that certain benzimidazole derivatives exhibit significant antioxidant properties. For instance, a derivative named 2-Amdz was found to influence the levels of antioxidant vitamins A, E, and C and increased malondialdehyde levels in rats, indicating a potential role in oxidative stress-related studies or therapies (Karatas et al., 2005).
- Another study highlighted the potential of benzimidazole derivatives in enhancing endurance capacity and facilitating recovery from fatigue, suggesting applications in exercise physiology or pharmacology (Fan et al., 2014).
Environmental Impact and Fate
- Research into the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid similar in some respects to benzimidazole derivatives, revealed their persistence in aquatic environments and potential endocrine-disrupting effects, underscoring the environmental implications of the widespread use of these compounds (Haman et al., 2015).
Therapeutic Applications
- Benzimidazole derivatives have been shown to possess various therapeutic properties. For example, research has indicated their potential in the prevention of ulcers and in the modulation of various biological markers related to gastric health (Tayeby et al., 2017).
- Another study documented the therapeutic efficacy and safety of sertaconazole, a benzothiazole derivative, in the treatment of Pityriasis versicolor, highlighting the antifungal capabilities of such compounds (Nasarre et al., 1992).
Orientations Futures
The future directions for research on imidazole derivatives are promising. Given their broad range of biological activities, there is a great importance of heterocyclic ring-containing drugs . The development of new drugs that overcome antimicrobial resistance problems is necessary . Therefore, the synthesis and study of new imidazole derivatives, such as “1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate”, could be a promising area of future research.
Propriétés
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c1-19-8-18-13-7-10(3-5-14(13)19)21-15(20)9-2-4-11(16)12(17)6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCGLBIETPYGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2450189.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2450191.png)
![N-(2,4-dimethylphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2450192.png)


![1'-((4-Methoxy-3-methylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2450197.png)
![3-bromo-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2450199.png)

![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450203.png)
